molecular formula C8H13ClN2O2 B1421158 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride CAS No. 1219346-32-3

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride

Cat. No. B1421158
M. Wt: 204.65 g/mol
InChI Key: CGMGSJDNPXUPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride, also known as EIPA hydrochloride, is an organic compound with a molecular weight of 237.7 g/mol and a melting point of 191-193°C. It is a white crystalline solid that is soluble in both water and alcohol. EIPA hydrochloride is an inhibitor of the Na+/H+ antiporter, which is involved in pH regulation in the cells. It is widely used in scientific research to study the effects of pH on biochemical processes.

Scientific Research Applications

Corrosion Inhibition

  • Imidazoline derivatives, including compounds related to 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. Their efficacy is determined through weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy tests (Zhang et al., 2015).

pH Probes for Magnetic Resonance Spectroscopic Imaging (MRSI)

  • The polymorphism of racemic imidazol-1ylsuccinic acid derivatives, which include 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride, has been studied for their potential as extracellular pH probes in NMR spectroscopy. These compounds exhibit different polymorphs based on the solvent used for recrystallization, which can be characterized by various spectroscopic methods (Ballesteros et al., 2011).

Synthesis of Novel Compounds

  • 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride is a key intermediate in synthesizing various imidazole-based compounds. These compounds are evaluated for different biological activities, such as antibacterial properties. The structure and synthesis methods are confirmed through various spectroscopic techniques (Al-badrany et al., 2019).

Magnetic Properties of Hydrochloride Crystals

  • Hydrochloride crystals based on derivatives of 2-(2-Ethyl-imidazol-1-YL)-propionic acid have been studied for their structural and magnetic properties. The magnetic behavior and crystal-stacking structures of these crystals are investigated, revealing insights into their magnetic susceptibilities and potential applications (Yong et al., 2013).

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-7-9-4-5-10(7)6(2)8(11)12;/h4-6H,3H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGSJDNPXUPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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